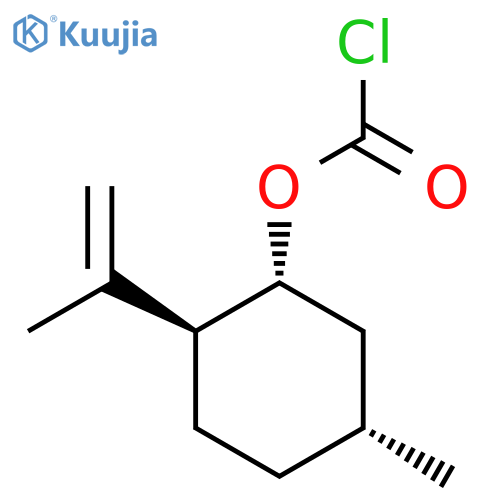Cas no 2171149-57-6 ((1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexyl chloroformate)

2171149-57-6 structure
商品名:(1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexyl chloroformate
(1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexyl chloroformate 化学的及び物理的性質
名前と識別子
-
- (1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexyl chloroformate
- 2171149-57-6
- EN300-1612865
-
- インチ: 1S/C11H17ClO2/c1-7(2)9-5-4-8(3)6-10(9)14-11(12)13/h8-10H,1,4-6H2,2-3H3/t8-,9+,10-/m1/s1
- InChIKey: XYXIBDKVXBHKFH-KXUCPTDWSA-N
- ほほえんだ: ClC(=O)O[C@@H]1C[C@H](C)CC[C@H]1C(=C)C
計算された属性
- せいみつぶんしりょう: 216.0917075g/mol
- どういたいしつりょう: 216.0917075g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 26.3Ų
(1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexyl chloroformate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1612865-0.1g |
(1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexyl chloroformate |
2171149-57-6 | 0.1g |
$956.0 | 2023-06-04 | ||
| Enamine | EN300-1612865-2500mg |
(1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexyl chloroformate |
2171149-57-6 | 2500mg |
$2127.0 | 2023-09-23 | ||
| Enamine | EN300-1612865-250mg |
(1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexyl chloroformate |
2171149-57-6 | 250mg |
$999.0 | 2023-09-23 | ||
| Enamine | EN300-1612865-2.5g |
(1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexyl chloroformate |
2171149-57-6 | 2.5g |
$2127.0 | 2023-06-04 | ||
| Enamine | EN300-1612865-10.0g |
(1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexyl chloroformate |
2171149-57-6 | 10g |
$4667.0 | 2023-06-04 | ||
| Enamine | EN300-1612865-0.25g |
(1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexyl chloroformate |
2171149-57-6 | 0.25g |
$999.0 | 2023-06-04 | ||
| Enamine | EN300-1612865-0.5g |
(1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexyl chloroformate |
2171149-57-6 | 0.5g |
$1043.0 | 2023-06-04 | ||
| Enamine | EN300-1612865-500mg |
(1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexyl chloroformate |
2171149-57-6 | 500mg |
$1043.0 | 2023-09-23 | ||
| Enamine | EN300-1612865-10000mg |
(1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexyl chloroformate |
2171149-57-6 | 10000mg |
$4667.0 | 2023-09-23 | ||
| Enamine | EN300-1612865-50mg |
(1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexyl chloroformate |
2171149-57-6 | 50mg |
$912.0 | 2023-09-23 |
(1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexyl chloroformate 関連文献
-
2. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
2171149-57-6 ((1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexyl chloroformate) 関連製品
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
